molecular formula C10H11ClN2O4 B13931068 Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate

Cat. No.: B13931068
M. Wt: 258.66 g/mol
InChI Key: OYNPFXRNWPWRQS-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 g/mol . This compound features a pyrimidine ring substituted with a chloro group and a dioxolane ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate typically involves the reaction of appropriate pyrimidine derivatives with chloro and dioxolane substituents. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions . The process ensures high purity and consistency, which is crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with chloro and dioxolane substituents, such as:

Uniqueness

Methyl 2-(6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

methyl 2-[6-chloro-5-(1,3-dioxolan-2-yl)pyrimidin-4-yl]acetate

InChI

InChI=1S/C10H11ClN2O4/c1-15-7(14)4-6-8(9(11)13-5-12-6)10-16-2-3-17-10/h5,10H,2-4H2,1H3

InChI Key

OYNPFXRNWPWRQS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=NC=N1)Cl)C2OCCO2

Origin of Product

United States

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